molecular formula C9H9BrO B1291378 1-(4-Bromo-2-methylphenyl)ethanone CAS No. 65095-33-2

1-(4-Bromo-2-methylphenyl)ethanone

Cat. No. B1291378
CAS RN: 65095-33-2
M. Wt: 213.07 g/mol
InChI Key: UJPLWOQOYGUXEF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic bromine and ketone functional groups. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromophenyl and ethanone groups are frequently investigated for their molecular structures, synthesis methods, and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related bromophenyl ethanones is often achieved through multi-step procedures. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 1-(4-Bromo-2-methylphenyl)ethanone, involves a 7-step procedure starting from a methanone precursor and includes a key resolution step to obtain optically pure enantiomers . Another related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is synthesized using bromine as the brominating reagent, demonstrating the versatility of bromination reactions in the synthesis of bromophenyl compounds .

Molecular Structure Analysis

The molecular structure of bromophenyl ethanones is characterized using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of bromophenyl ethanone were investigated using Gaussian09 software and compared with experimental infrared bands . Single-crystal X-ray diffraction is another powerful tool used to determine the structure of bromophenyl compounds, as seen in the synthesis of a dihydro-indolone derivative .

Chemical Reactions Analysis

Bromophenyl ethanones can undergo various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, a bromophenyl ethanone derivative was used as a precursor in the synthesis of dihydropyrimidinones, which were then evaluated for their antimicrobial activities . The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The presence of the bromine atom and the ketone group can affect the compound's polarity, boiling point, and reactivity. For instance, the molecular electrostatic potential of a pyrazole derivative indicates that the negative charge is concentrated around the carbonyl group, suggesting sites for electrophilic attack . The synthesis of polyethers based on conformational isomerism of bromophenyl compounds also highlights the impact of different substituents on the phase transition temperatures and thermodynamic parameters .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Antimicrobial Compounds : A study by Viveka et al. (2013) describes the synthesis of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate by reacting isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone, which showed significant antimicrobial activity. This compound's structure was established using various analytical techniques, including UV-Visible spectrum and X-ray diffraction (Viveka, S., Prabhuswamy, M., Dinesha, D., Lokanath, N. K., & Nagaraja, G. K., 2013).

  • Development of Chalcone Analogues : Curti et al. (2007) demonstrated a synthetic protocol for creating α,β-unsaturated ketones as chalcone analogues. This involved an electron-transfer chain reaction using α-bromoketones, derived from compounds like 2-bromo-1-(4-nitrophenyl)ethanone, which can be useful in synthesizing a variety of chalcone analogues (Curti, C., Gellis, A., & Vanelle, P., 2007).

Molecular Docking and ADMET Studies

  • Antimicrobial Properties Assessment : A 2022 study by Satya et al. focused on Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound related to 1-(4-Bromo-2-methylphenyl)ethanone. They used molecular docking techniques to evaluate its binding efficacy with proteins in Staphylococcus aureus and conducted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The findings indicated good binding efficacy, suggesting potential antimicrobial applications (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).

Hydrogen-Bonding Patterns Study

  • Structural Analysis through Hydrogen-Bonding : Balderson et al. (2007) conducted a study on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. The research focused on the hydrogen-bonding patterns within these compounds, offering insights into their structural stability and interactions, which is crucial for understanding their behavior in various applications (Balderson, J. L., Fernandes, M., Michael, J., & Perry, C. B., 2007).

Synthesis and Applications in Organic Chemistry

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Avoid inhalation, contact with skin, and eye exposure. Handle in a well-ventilated area.


Future Directions

Research on the applications of 1-(4-Bromo-2-methylphenyl)ethanone continues, particularly in the field of organic synthesis. Further investigations into its reactivity, functional group transformations, and potential pharmaceutical applications are warranted.


For more detailed information, you can refer to the MSDS provided by Ambeed, Inc.


Please note that this analysis is based on available literature and scientific knowledge. Always exercise caution when handling chemicals and follow proper safety protocols.


properties

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLWOQOYGUXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620393
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylphenyl)ethanone

CAS RN

65095-33-2
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-N-methoxy-2,N-dimethyl-benzamide (886 mg, 3.43 mmol) in anhydrous tetrahydrofuran (20 mL) at −60° C. under an atmosphere of nitrogen was added 3.0 M methylmagnesium chloride in tetrahydrofuran (1.26 mL, 3.78 mmol) via syringe. The reaction was stirred for 20 minutes at −60° C., then at room temperature for 30 minutes. Saturated aqueous ammonium chloride solution was added, the mixture was poured into a separatory funnel and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-(4-bromo-2-methyl-phenyl)-ethanone (700 mg, 96%). HR-MS: calcd for C30H29BrN4O4 [M+H+] 589.1445. Found 589.1445.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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